4-Bromo-6-iodopyrimidine
Description
4-Bromo-6-iodopyrimidine is a halogenated pyrimidine derivative characterized by bromine and iodine substituents at the 4- and 6-positions, respectively. Pyrimidines serve as critical scaffolds in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and capacity for functionalization. The synthesis of 4-bromopyrimidines typically involves halogenation reactions, such as the treatment of pyrimidine precursors with hydrogen bromide in dioxane .
Properties
CAS No. |
1417519-08-4 |
|---|---|
Molecular Formula |
C4H2BrIN2 |
Molecular Weight |
284.88 g/mol |
IUPAC Name |
4-bromo-6-iodopyrimidine |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-4(6)8-2-7-3/h1-2H |
InChI Key |
VECKQAJGGIIGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodopyrimidine typically involves halogenation reactions. One common method is the sequential halogenation of pyrimidine. Initially, pyrimidine undergoes bromination to introduce a bromine atom at the 4-position. This is followed by iodination at the 6-position using iodine or an iodine-containing reagent under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.
Coupling Products: A wide range of biaryl or alkyl-aryl pyrimidines are formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-6-iodopyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of potential therapeutic agents. Compounds derived from this compound have shown activity against various biological targets, including enzymes and receptors .
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance of these materials .
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodopyrimidine and its derivatives depends on the specific biological target or application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity towards the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-Bromo-6-iodopyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
*Similarity scores (0–1 scale) are derived from structural and functional group overlap relative to this compound.
Physicochemical Properties
- This compound : High molecular weight (292.89 g/mol) due to iodine; expected low solubility in polar solvents.
- 4-Bromo-6-methylpyrimidin-2-amine: Lower molecular weight (213.06 g/mol) with moderate solubility in ethanol .
- 6-Bromo-2-chloropyrimidin-4-amine : Molecular weight 208.44 g/mol; solubility in DMSO reported .
Research Findings and Key Distinctions
Pharmacological Potential
- Methyl and amino groups in analogs like 4-Bromo-6-methylpyrimidin-2-amine improve blood-brain barrier penetration, making them candidates for CNS-targeting drugs .
- The keto group in 6-Amino-5-bromopyrimidin-4(3H)-one enables interactions with metalloenzymes, suggesting antiviral applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
